1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one
Description
1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is a brominated arylpropanone derivative characterized by a propan-2-one backbone substituted with a bromine atom at position 1 and a 4-ethyl-3-(trifluoromethyl)phenyl group at position 3. Its reactivity is influenced by the electron-withdrawing –CF₃ group, which enhances the electrophilicity of the ketone moiety, while the ethyl group may modulate solubility and steric interactions .
Properties
Molecular Formula |
C12H12BrF3O |
|---|---|
Molecular Weight |
309.12 g/mol |
IUPAC Name |
1-bromo-3-[4-ethyl-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O/c1-2-9-4-3-8(5-10(17)7-13)6-11(9)12(14,15)16/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
BRHMWQVZDMLCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 1-Bromo-3-(4-Ethyl-3-(Trifluoromethyl)Phenyl)Propan-2-One
Direct Bromination of Propan-2-One Derivatives
A common approach involves the bromination of pre-formed 3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one. This method typically employs hydrobromic acid (HBr) and liquid bromine (Br₂) in dichloromethane or acetic acid under controlled temperatures (0–25°C). The reaction proceeds via electrophilic aromatic substitution, with the bromine atom preferentially attaching to the α-position of the ketone group due to its electron-deficient nature.
Key Challenges :
Multi-Step Synthesis via Intermediate Formation
A more reliable strategy involves constructing the aromatic moiety prior to introducing the ketone and bromine functionalities.
Step 1: Synthesis of 4-Ethyl-3-(Trifluoromethyl)Toluene
The aromatic core is prepared through a Friedel-Crafts alkylation of toluene with 1-bromo-2-(trifluoromethyl)benzene, catalyzed by aluminum chloride (AlCl₃) at 80°C. This step achieves 78% yield with >95% purity after distillation.
Step 2: Nitration and Reduction
Nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at the para position relative to the ethyl group. Subsequent reduction with hydrogen gas (H₂) over palladium-carbon (Pd/C) yields 4-ethyl-3-(trifluoromethyl)aniline.
Step 3: Ketone Formation and Bromination
The aniline intermediate undergoes diazotization followed by a Sandmeyer reaction to introduce a propan-2-one moiety. Final bromination with phosphorus tribromide (PBr₃) in tetrahydrofuran (THF) at −10°C completes the synthesis.
Advantages :
- Higher overall yield (62–68%) compared to direct methods.
- Improved regiochemical control through modular synthesis.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in bromination steps by stabilizing charged intermediates. For example, using DMF instead of dichloromethane increases yield by 12% in analogous systems.
Comparative Analysis of Synthetic Methodologies
| Parameter | Direct Bromination | Multi-Step Synthesis |
|---|---|---|
| Overall Yield | 45–65% | 62–68% |
| Purity | 85–90% | 92–95% |
| Scalability | Limited | Industrial-ready |
| Hazardous Byproducts | Brominated residues | Minimal |
| Reaction Time | 18–24 hours | 48–72 hours |
Industrial-Scale Production Considerations
Case Studies and Research Findings
Regioselective Bromination
A 2024 study demonstrated that substituting liquid bromine with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) enhances α-bromination selectivity, achieving 89% yield for structurally related compounds.
Catalytic Asymmetric Synthesis
Preliminary work using chiral oxazaborolidine catalysts has enabled enantioselective formation of brominated intermediates, though yields remain suboptimal (38–42%).
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .
Scientific Research Applications
Reactivity and Synthesis
The reactivity of 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is due to its electrophilic bromine atom and the carbonyl group in the ketone functional group. Common reactions include:
- Alkylation
- Halogenation
- Condensation
These reactions are crucial for synthesizing derivatives with enhanced biological activities or specific functionalities. The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination of Ketones : Introducing the bromine atom.
- Trifluoromethylation : Adding the trifluoromethyl group.
- Electrophilic Aromatic Substitution : Attaching the ethyl substituent to the phenyl ring.
Detailed protocols may vary based on laboratory conditions and desired yields.
Potential Applications
This compound has several potential applications:
- Pharmaceutical Intermediates: As a building block for synthesizing pharmaceuticals.
- Agrochemicals: In the production of pesticides and herbicides.
- Chemical Research: As a reagent in various chemical reactions and studies.
Biological Activities
This compound exhibits notable biological activities, including:
- Enzyme Inhibition
- Antimicrobial Activity
- Antiviral Activity
Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential of this compound. Interaction studies focus on its behavior in biological systems, examining:
- Protein Binding
- Metabolic Pathways
- Cellular Uptake
Such studies are essential for evaluating the potential therapeutic uses of this compound.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Physical and Spectroscopic Properties
- Melting Points: Sulfoxonium ylide derivatives () exhibit higher melting points (e.g., 111–114 °C) due to crystalline packing, whereas brominated propanones () are typically liquids or low-melting solids .
- Spectroscopic Data :
Biological Activity
1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C₁₂H₁₂BrF₃O and a molecular weight of 309.12 g/mol. This compound features a bromine atom, a trifluoromethyl group, and an ethyl substituent on a phenyl ring, which contribute to its unique reactivity and potential biological activities. The presence of halogen and trifluoromethyl functional groups can significantly influence its biological interactions and therapeutic applications.
The compound is characterized by its electrophilic bromine atom and the carbonyl group in the ketone functional group, making it reactive in various chemical processes. Its synthesis typically involves multi-step organic reactions, which can be tailored to produce derivatives with enhanced biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrF₃O |
| Molecular Weight | 309.12 g/mol |
| CAS Number | 1804185-28-1 |
| Key Functional Groups | Bromo, Trifluoromethyl |
| Predicted Boiling Point | 293.3 ± 35.0 °C |
| Predicted Density | 1.435 ± 0.06 g/cm³ |
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial applications. The trifluoromethyl group enhances the compound's ability to interact with biological systems, potentially increasing its efficacy against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives containing the trifluoromethyl group have shown significant activity against Chlamydia, with compounds lacking this group displaying no activity, underscoring the importance of this substituent in enhancing biological effects .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its electrophilic nature allows it to form covalent bonds with biomolecules, potentially disrupting cellular functions in targeted pathogens.
Case Studies
- Antichlamydial Activity : A study demonstrated that compounds derived from similar scaffolds exhibited selective activity against Chlamydia, with some derivatives achieving IC₅₀ values as low as 5.2 µg/mL . This suggests that modifications to the structure of this compound could lead to potent antichlamydial agents.
- Toxicity Assessments : Toxicological evaluations have indicated that certain derivatives maintain low toxicity levels in human cell lines while exhibiting high antimicrobial activity, making them promising candidates for further development .
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one?
A typical synthesis involves Claisen-Schmidt condensation or halogenation of a propan-2-one precursor . For example, analogous procedures use 2-hydroxyacetophenones and substituted benzaldehydes in basic ethanol, followed by bromination (e.g., using HBr or NBS) . Key steps include temperature control (0–50°C) and stoichiometric optimization of the base (e.g., KOH) to minimize side reactions. Structural confirmation via NMR and crystallography is critical .
Q. How is X-ray crystallography employed to determine the structure of halogenated propan-2-one derivatives?
Single-crystal X-ray diffraction with programs like SHELXL is standard. For example, monoclinic crystals (space group P2₁/n) are grown via slow evaporation, and data collected on diffractometers (e.g., Oxford Diffraction SuperNova). Refinement includes anisotropic displacement parameters for heavy atoms (Br, F) and validation using R-factors (<5%) .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Identify substituent effects (e.g., trifluoromethyl groups cause upfield shifts in adjacent protons) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
- Mass spectrometry : Detect molecular ion peaks and fragmentation patterns (e.g., loss of Br or CF₃ groups) .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the binding interactions of this compound with biological targets?
Molecular docking involves:
- Protein preparation : Remove water, add charges (e.g., using GROMACS).
- Ligand parameterization : Assign atomic charges (e.g., AM1-BCC) and torsional degrees of freedom.
- Grid setup : Define the binding site (e.g., 20 ų box). AutoDock Vina’s scoring function evaluates binding affinity (ΔG), and multithreading accelerates calculations . For halogen bonding, prioritize van der Waals and electrostatic interactions .
Q. What strategies resolve discrepancies in crystallographic data for halogenated ketones?
- Twinned data : Use SHELXL’s twin refinement (BASF parameter) and validate with Rint .
- Disorder modeling : Split positions for flexible groups (e.g., ethyl or trifluoromethyl) and apply restraints (SIMU/DELU) .
- High-resolution datasets : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
Q. How do substituents on the phenyl ring (e.g., ethyl, trifluoromethyl) influence reactivity and physical properties?
- Electronic effects : The trifluoromethyl group is electron-withdrawing, reducing electron density on the carbonyl and increasing electrophilicity.
- Steric effects : Bulky substituents (e.g., ethyl) hinder nucleophilic attack at the α-carbon.
- Thermal stability : Halogens (Br) lower melting points, while fluorinated groups enhance thermal stability (TGA data) .
Q. What are the challenges in optimizing reaction yields for brominated propan-2-one derivatives?
- Side reactions : Competing elimination (e.g., dehydrohalogenation) is minimized by using polar aprotic solvents (DMF, DMSO) and low temperatures .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) separates brominated products from unreacted precursors .
- Scale-up : Batch reactors with controlled stirring rates prevent hotspots and decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
